tert-Butyl 3-(pyridin-4-yl)propiolate
Description
General Significance of Alkyne Esters in Chemical Transformations
Alkyne esters, also known as propiolates, are a class of organic compounds characterized by a carbon-carbon triple bond conjugated to a carbonyl group of an ester. This arrangement of functional groups renders them highly reactive and versatile reagents in a multitude of chemical transformations. The electron-withdrawing nature of the ester group polarizes the alkyne, making it susceptible to nucleophilic attack and a willing participant in various cycloaddition reactions.
Propiolates are widely employed as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, providing access to a diverse range of carbo- and heterocyclic scaffolds. nih.gov Furthermore, they are valuable substrates in metal-catalyzed reactions, including cross-coupling, cyclization, and polymerization processes. The synthetic utility of alkyne esters is a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecular frameworks from simple precursors.
Role of Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds, including pharmaceuticals and natural products. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, basicity, and the ability to engage in hydrogen bonding.
In the realm of organic synthesis, pyridine derivatives serve as versatile intermediates and building blocks. The nitrogen atom can act as a nucleophile, a base, or a ligand for metal catalysts. The pyridine ring can be functionalized at various positions through a range of reactions, including electrophilic and nucleophilic aromatic substitution, lithiation, and transition metal-catalyzed cross-coupling reactions. ntu.edu.tw This adaptability makes the pyridine scaffold a valuable component in the design of complex organic molecules and functional materials. Furthermore, the ability of the pyridine nitrogen to coordinate to metal centers has led to the extensive use of pyridine-containing molecules as ligands in catalysis, influencing the reactivity and selectivity of a wide array of transformations.
Overview of the Chemical Compound's Unique Structural Features
tert-Butyl 3-(pyridin-4-yl)propiolate is a molecule that uniquely combines the structural features of an alkyne ester and a pyridine derivative. Its chemical structure consists of a pyridine ring substituted at the 4-position with a propiolate ester moiety, which is further functionalized with a bulky tert-butyl group.
| Property | Value |
| IUPAC Name | tert-butyl 3-(pyridin-4-yl)prop-2-ynoate |
| CAS Number | 2089327-46-6 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)C#Cc1ccncc1 |
The key structural features of this compound are:
The Pyridine Ring: The pyridine moiety, specifically the 4-substituted isomer, imparts specific electronic properties and potential for coordination to metal centers.
The Propiolate System: The conjugated system of the carbon-carbon triple bond and the ester carbonyl group makes this part of the molecule electron-deficient and highly reactive.
The tert-Butyl Ester: The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions. It can also be removed under specific acidic conditions to reveal the corresponding carboxylic acid, offering a handle for further synthetic transformations.
This combination of a nucleophilic/coordinating pyridine ring and an electrophilic alkyne system within the same molecule suggests a rich and diverse reactivity profile, making it a potentially valuable tool for the synthesis of complex heterocyclic structures.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-pyridin-4-ylprop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCGYUGPWFOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Pyridin 4 Yl Propiolate and Analogous Compounds
Precursor Synthesis and Functional Group Introduction
The construction of tert-butyl 3-(pyridin-4-yl)propiolate hinges on the effective synthesis and functionalization of its core components: the pyridine (B92270) ring and the propiolate side chain. This section details the specific strategies for achieving the requisite chemical architecture.
Pyridine C-4 Functionalization Strategies
Direct and selective functionalization of the pyridine ring at the C-4 position presents a significant challenge in organic synthesis due to the electronic nature of the heterocycle. nih.gov However, several effective methods have been developed to overcome this hurdle.
One prominent strategy involves the use of blocking groups to direct reactions to the desired position. For instance, a maleate-derived blocking group can be employed to achieve exquisite control in Minisci-type decarboxylative alkylations at the C-4 position. nih.govchemrxiv.org This approach is operationally simple and scalable, providing a practical route to C-4 substituted pyridines. nih.gov
Another approach is the activation of the pyridine ring through the formation of N-substituted pyridinium (B92312) salts . These intermediates have been shown to facilitate site-selective functionalization, including nucleophilic arylation at the C-4 position under mild conditions. nih.gov The nature of the N-substituent can play a crucial role in directing the regioselectivity of the reaction. nih.gov
Direct deprotonation and functionalization at the C-4 position can be achieved using strong bases like n-butylsodium . This method overrides the inherent preference for reaction at positions closer to the nitrogen atom. The resulting 4-sodiopyridines can then undergo reactions with various electrophiles or be transmetalated to other metals like zinc for subsequent cross-coupling reactions. bohrium.com
Table 1: Comparison of Pyridine C-4 Functionalization Strategies
| Strategy | Key Reagents/Conditions | Advantages | Limitations |
| Blocking Groups | Maleate-derived blocking group, Minisci conditions | High regioselectivity for C-4, operational simplicity, scalability nih.gov | Requires additional steps for introduction and removal of the blocking group. |
| Pyridinium Salts | N-substituents, base | Mild reaction conditions, good site selectivity nih.gov | The synthesis of the pyridinium salt is an extra step. |
| Directed Metalation | n-butylsodium, electrophile/transmetalation | Direct functionalization of the C-4 position bohrium.com | Requires the use of highly reactive organometallic reagents. |
Alkyne Moiety Incorporation Methods
The introduction of the alkyne functionality onto the C-4 position of the pyridine ring is a critical step. A widely employed and highly effective method for this transformation is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing this compound, this would typically involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with tert-butyl propiolate.
The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Alternative strategies for introducing alkynes onto aromatic rings exist, such as those involving the reaction of organometallic pyridine derivatives with electrophilic alkyne sources. However, the Sonogashira coupling remains the most prevalent and versatile method for this particular transformation.
Esterification Pathways for tert-Butyl Ester Formation
The formation of the tert-butyl ester is the final key functional group introduction. There are several established methods for the synthesis of tert-butyl esters.
One common method is the acid-catalyzed addition of a carboxylic acid to isobutene . justia.com For the synthesis of tert-butyl propiolate, this would involve reacting propiolic acid with isobutene in the presence of a strong acid catalyst. This method is often used in industrial settings due to the low cost of the starting materials. justia.com
Another widely used laboratory-scale method is the reaction of the carboxylic acid with tert-butanol (B103910) in the presence of a coupling agent. A classic example is the use of N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.com This method proceeds under mild conditions and is generally high-yielding.
The reaction of an acid chloride with tert-butanol in the presence of a non-nucleophilic base is also an effective method. For instance, propioloyl chloride could be reacted with tert-butyl alcohol to yield the desired ester.
Table 2: Selected Esterification Methods for tert-Butyl Ester Formation
| Method | Reactants | Key Reagents/Conditions |
| Acid-catalyzed addition | Carboxylic acid, Isobutene | Strong acid catalyst (e.g., sulfuric acid) justia.com |
| DCC Coupling | Carboxylic acid, tert-Butanol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) chemicalbook.com |
| Acid Chloride Reaction | Acid chloride, tert-Butanol | Non-nucleophilic base (e.g., pyridine) |
Convergent and Divergent Synthetic Routes
The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. While a direct MCR for this compound is not prominently described, the synthesis of substituted pyridines through MCRs is well-established. For example, the one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines. organic-chemistry.org A divergent approach could utilize such a strategy to create a library of C-4 functionalized pyridines which could then be further elaborated to the target propiolates.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
A convergent approach is arguably the most direct and widely applicable strategy for the synthesis of this compound. This route relies heavily on transition metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being the cornerstone.
In a typical convergent synthesis, the two key fragments, a C-4 functionalized pyridine and the tert-butyl propiolate side chain, are prepared separately and then joined in the final step. The synthetic sequence would be as follows:
Preparation of a C-4 functionalized pyridine: This would typically be a 4-halopyridine, such as 4-bromopyridine or 4-iodopyridine (B57791), which are commercially available or can be synthesized using the methods described in section 2.1.1.
Preparation of the terminal alkyne: In this case, tert-butyl propiolate would be synthesized using one of the esterification methods outlined in section 2.1.3.
Sonogashira Coupling: The 4-halopyridine and tert-butyl propiolate would then be coupled using a palladium catalyst, a copper(I) co-catalyst, and a base to afford the final product, this compound.
This convergent strategy is highly modular, allowing for the synthesis of a wide range of analogs by simply varying the substituted pyridine or the ester group on the propiolate.
Table 3: Illustrative Convergent Synthesis via Sonogashira Coupling
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| 1 | 4-Bromopyridine | tert-Butyl propiolate | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | This compound |
This powerful synthetic strategy underscores the importance of transition metal catalysis in modern organic chemistry for the construction of complex and valuable molecules.
Direct Functionalization of tert-Butyl Propiolate Precursors
The primary and most effective method for synthesizing this compound is the direct functionalization of a tert-butyl propiolate precursor via a Sonogashira cross-coupling reaction. scirp.orgwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne (tert-butyl propiolate) and an aryl or vinyl halide. wikipedia.org In this specific synthesis, the coupling partner is typically a 4-halopyridine, such as 4-iodopyridine or 4-bromopyridine.
The general scheme for this reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. mdpi.com The reaction between a 4-halopyridine and tert-butyl propiolate under these conditions yields the desired product, this compound. The reactivity of the 4-halopyridine is crucial, with the typical reactivity order being I > Br > Cl. wikipedia.org This difference can be leveraged to perform selective couplings if other halogens are present on the molecule. wikipedia.org
While the classic Sonogashira reaction employs a dual palladium/copper catalytic system, there has been significant development in copper-free Sonogashira reactions. nih.govvander-lingen.nlrsc.org These alternative methods are often preferred in pharmaceutical synthesis to avoid issues related to copper contamination and undesirable alkyne homocoupling (Glaser coupling). vander-lingen.nl
Optimization of Synthetic Conditions
The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters. Key areas of focus include the solvent system and the specific catalyst and reagent combination.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, as it influences catalyst stability, solubility of reagents, and reaction rates. rsc.orgwhiterose.ac.uk For the Sonogashira coupling of pyridine derivatives, a range of solvents has been investigated, with polar aprotic solvents often demonstrating superior performance. nih.gov
| Solvent | Type | Typical Yield (%) | Notes |
|---|---|---|---|
| DMF | Polar Aprotic | 85-95 | Commonly used, good solubility for reagents. scirp.org |
| DMSO | Polar Aprotic | 80-97 | Highly effective in many copper-free systems. nih.gov |
| THF | Polar Aprotic (Ethereal) | 70-85 | Effective, especially with specific phosphine (B1218219) ligands. nih.gov |
| Triethylamine (B128534) (Et₃N) | Amine/Base/Solvent | 65-80 | Can act as both base and solvent. wikipedia.org |
| Toluene | Nonpolar | 50-70 | Less common for pyridine substrates; may require higher temperatures. |
Catalyst and Reagent System Development
The development of catalyst and reagent systems for the Sonogashira reaction has been extensive, aiming to improve efficiency, substrate scope, and operational simplicity.
Catalyst System: The catalytic system typically consists of a palladium source and, in the classic setup, a copper(I) salt co-catalyst. wikipedia.org
Palladium Source: Common palladium pre-catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. wikipedia.orgnih.gov The choice of catalyst is often paired with a phosphine ligand, which stabilizes the palladium center and modulates its reactivity.
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. scirp.org However, the development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has enabled the coupling of more challenging substrates, like aryl bromides, under milder conditions. nih.gov For copper-free reactions, specialized precatalysts like [DTBNpP] Pd(crotyl)Cl have proven highly effective for coupling aryl bromides at room temperature. nih.gov
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com However, as mentioned, numerous copper-free systems have been developed to circumvent the drawbacks associated with its use. rsc.orgnih.gov
Reagent System: The base is another crucial component, required to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org
Bases: Amine bases such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA) are frequently used and can sometimes serve as the solvent. scirp.orgwikipedia.org Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also employed, particularly in copper-free protocols. wikipedia.org In some optimized systems for challenging couplings, hindered organic bases like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) have shown superior results. nih.gov
An example of an optimized system for a related bromopyridine coupling utilized 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N as the base in DMF at 100°C, achieving high yields. scirp.org For a copper-free alternative, a system using the precatalyst [DTBNpP] Pd(crotyl)Cl with TMP as the base in DMSO at room temperature has been shown to be highly efficient for a broad range of substrates. nih.gov
| Palladium Source | Ligand | Co-Catalyst | Base | Typical Conditions |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | (PPh₃) | CuI | Et₃N | DMF, 80-100 °C |
| Pd(OAc)₂ | P(p-tol)₃ | None | DBU | THF, 80 °C nih.gov |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF, 100 °C scirp.org |
| [DTBNpP]Pd(crotyl)Cl | (DTBNpP) | None | TMP | DMSO, Room Temp nih.gov |
| Pd(PPh₃)₄ | (PPh₃) | CuI | DIPA | THF, 50-65 °C |
Reactivity and Transformation Pathways of Tert Butyl 3 Pyridin 4 Yl Propiolate
Reactivity of the Propiolate Functional Group
The propiolate moiety is an electron-deficient alkyne, a consequence of the conjugative electron-withdrawing effect of the ester carbonyl group. This electronic characteristic renders the alkyne susceptible to a variety of addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The activated alkyne in tert-Butyl 3-(pyridin-4-yl)propiolate serves as an excellent dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. organic-chemistry.org The concerted, pericyclic mechanism involves the 4 π-electrons of the dipole and the 2 π-electrons of the alkyne. organic-chemistry.org
A prominent example is the reaction with organic azides to form 1,2,3-triazoles. The reaction of this compound with an azide (R-N₃) would yield a mixture of regioisomeric triazoles. This transformation is a cornerstone of "click chemistry," valued for its high efficiency and functional group tolerance. ijrpc.com Other 1,3-dipoles, such as nitrile oxides and nitrones, can also participate in these cycloadditions to generate isoxazoles and isoxazolines, respectively. organic-chemistry.orgijrpc.com Pyridinium (B92312) ylides, generated in situ from the corresponding pyridinium salts, can also act as 1,3-dipoles, reacting with activated alkynes to form indolizine (B1195054) derivatives after a subsequent oxidation step. nih.govresearchgate.net
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Product Heterocycle |
|---|---|---|
| Azide (R-N₃) | Alkyne | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | Alkyne | Isoxazole |
| Nitrone (R₂C=N⁺(R)O⁻) | Alkyne | Isoxazoline |
Nucleophilic Addition Reactions to the Activated Alkyne
The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. nih.govacs.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net
"Soft" nucleophiles preferentially attack the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate, which is subsequently protonated to yield the addition product. This process is highly stereoselective, typically affording the E-isomer as the major product due to thermodynamic control.
Common nucleophiles employed in this reaction include:
Thiols (Thiol-yne reaction): Reaction with thiols (R-SH) provides β-thioacrylates. researchgate.net
Amines (Amino-yne reaction): Primary and secondary amines add to form enamines, which are valuable synthetic intermediates. nih.gov
Alcohols (Hydroxyl-yne reaction): Alcohols can add to form β-alkoxyacrylates, often requiring basic or acidic catalysis. acs.org
Organometallic reagents: Softer organometallic reagents like organocuprates can also be used to introduce carbon substituents.
Table 2: Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol | R-SH | (E)-tert-Butyl 3-(alkylthio)-3-(pyridin-4-yl)acrylate |
| Amine | R₂NH | (E)-tert-Butyl 3-(dialkylamino)-3-(pyridin-4-yl)acrylate |
| Alcohol | R-OH | (E)-tert-Butyl 3-alkoxy-3-(pyridin-4-yl)acrylate |
Ester Cleavage and Transesterification Reactions
The tert-butyl ester group is a versatile protecting group for the carboxylic acid functionality due to its unique cleavage conditions. Unlike methyl or ethyl esters, it is readily cleaved under acidic conditions without affecting other ester groups. organic-chemistry.orgorganic-chemistry.org The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to form a stable tert-butyl carbocation. stackexchange.com Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used for this deprotection. stackexchange.com Alternatively, thermolytic cleavage can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). researchgate.net
Transesterification, the conversion of one ester to another, is also a feasible transformation. While direct transesterification of tert-butyl esters can be challenging, specific methods have been developed. For instance, treatment with phosphorus trichloride (PCl₃) can convert the tert-butyl ester into an intermediate acid chloride, which then reacts with an alcohol or amine to furnish the desired ester or amide. researchgate.net Borane catalysts, such as B(C₆F₅)₃, have also been reported to facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This property makes it generally unreactive towards electrophilic substitution but more susceptible to nucleophilic attack compared to benzene.
Electrophilic Functionalization of the Pyridine Ring
Direct electrophilic aromatic substitution on the pyridine ring requires harsh conditions and typically occurs at the C-3 position. researchgate.net The pyridine nitrogen is basic and will be protonated under strongly acidic conditions, further deactivating the ring towards electrophiles.
A more effective strategy for electrophilic substitution involves the initial formation of pyridine N-oxide. quimicaorganica.org Oxidation of the pyridine nitrogen with an agent like m-chloroperoxybenzoic acid (mCPBA) forms the N-oxide. This modification increases the electron density in the ring, particularly at the C-2 and C-4 positions, facilitating electrophilic attack. quimicaorganica.orgijpca.org For this compound, N-oxidation would activate the C-2 and C-6 positions for substitution. Following the electrophilic substitution (e.g., nitration or halogenation), the N-oxide can be deoxygenated using a reducing agent like PCl₃ to restore the pyridine ring. youtube.com
Nucleophilic Substitution Patterns on the Pyridine Ring
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAᵣ), especially at the C-2 and C-4 positions, as the nitrogen atom can stabilize the anionic Meisenheimer intermediate. stackexchange.com However, this reaction requires the presence of a good leaving group (such as a halide) at the position of attack. In this compound, there are no leaving groups on the ring, so direct C-H substitution by a nucleophile is generally not feasible under standard conditions.
Reactions like the Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide, typically occur at the C-2 position and require high temperatures. youtube.com
Modern methods for C-4 functionalization of pyridines often rely on activating the ring. One such strategy involves the formation of N-aminopyridinium salts, which then undergo a highly regioselective C-4 nucleophilic addition with electron-rich arenes, followed by elimination. nih.gov Another approach uses reagents like triflic anhydride (Tf₂O) and DABCO to generate a reactive intermediate that facilitates C-4 functionalization by various nucleophiles. cell.com While the target molecule is already substituted at C-4, these principles highlight the inherent reactivity patterns of the pyridine nucleus.
Metal Coordination Properties of the Pyridine Nitrogen
The pyridine nitrogen atom in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential coordination site for metal ions. This Lewis basicity allows the compound to act as a monodentate ligand, forming coordination complexes with various transition metals. The coordination ability of the pyridine nitrogen is influenced by several factors, including the electronic effects of the propiolate substituent and the steric hindrance around the nitrogen atom.
The electron-withdrawing nature of the acetylenic ester group (-C≡C-CO₂tBu) can modulate the electron density on the pyridine ring. This inductive effect can slightly decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the nitrogen lone pair remains available for coordination to a metal center. The general coordination behavior can be represented by the formation of a metal-ligand bond, where the pyridine nitrogen donates its electron pair to an empty orbital of the metal ion.
Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions
| Metal Ion | Expected Coordination Geometry | Potential for π-Backbonding | Notes |
| Ag(I) | Linear or Trigonal Planar | Weak | Often forms complexes with N-heterocycles. |
| Cu(II) | Square Planar or Octahedral | Moderate | Prone to Jahn-Teller distortion, leading to varied geometries. |
| Pd(II) | Square Planar | Significant | Strong π-acceptor, can engage in backbonding with the pyridine π* orbitals. |
| Pt(II) | Square Planar | Significant | Similar to Pd(II) with strong ligand field stabilization. |
| Ru(II) | Octahedral | Strong | Known to form stable complexes with pyridyl ligands, with potential for rich photophysical properties. |
| Fe(II)/(III) | Octahedral | Moderate to Strong | Coordination can be influenced by the spin state of the iron center. |
This table is predictive and based on the general coordination chemistry of pyridine derivatives. Experimental data for this compound complexes is not widely available.
The alkyne and ester functionalities are generally not expected to directly participate in the initial coordination with hard or borderline metal ions that preferentially bind to the pyridine nitrogen. However, in some cases, particularly with softer, late transition metals, a secondary interaction with the π-system of the alkyne (η²-coordination) could be possible, potentially leading to bidentate coordination or the formation of polymeric structures. The steric bulk of the tert-butyl group is distant from the coordination site and is unlikely to have a significant direct impact on the formation of simple mononuclear complexes.
Stereochemical Outcomes in Transformations
The stereochemical outcomes in reactions involving this compound are primarily relevant in addition reactions across the carbon-carbon triple bond, such as cycloadditions. These reactions can lead to the formation of new stereocenters, and the stereoselectivity is governed by the geometry of the transition state.
Diastereoselectivity in Cycloaddition Reactions
In the context of cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, this compound acts as a dipolarophile or dienophile. When this molecule reacts with a substituted 1,3-dipole or diene, the formation of diastereomeric products is possible. The diastereoselectivity of these reactions is dictated by a combination of steric and electronic factors in the transition state.
For instance, in a hypothetical [3+2] cycloaddition with an azomethine ylide, the approach of the ylide to the alkyne can occur from two different faces, potentially leading to two diastereomers. The facial selectivity would be influenced by the substituents on the azomethine ylide and any chiral auxiliaries present.
A key factor governing diastereoselectivity is the principle of minimizing steric repulsion in the transition state. The bulky tert-butyl group and the pyridyl group will orient themselves to reduce steric clashes with the incoming reactant. Electronic interactions, such as secondary orbital interactions, can also play a crucial role in stabilizing one transition state over another, thereby favoring the formation of a specific diastereomer.
Table 2: Factors Influencing Diastereoselectivity in Cycloadditions
| Factor | Description | Expected Influence on Selectivity |
| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | The reactants will approach each other in a way that minimizes steric clash, favoring the formation of the less hindered diastereomer. |
| Electronic Effects | Attractive or repulsive interactions between frontier molecular orbitals (HOMO/LUMO). | Secondary orbital interactions can stabilize the endo transition state in Diels-Alder type reactions, leading to a specific diastereomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition state. | Polar solvents may stabilize more polar transition states, potentially altering the diastereomeric ratio. |
| Temperature | Higher temperatures can overcome the activation energy barrier for the formation of the less stable diastereomer. | Lower temperatures generally lead to higher diastereoselectivity, favoring the thermodynamically or kinetically preferred product. |
| Lewis Acid Catalysis | Coordination of a Lewis acid to the ester carbonyl can alter the electronic properties and steric environment of the alkyne. | Can enhance diastereoselectivity by locking the conformation of the dienophile and increasing the energy difference between competing transition states. |
Influence of the tert-Butyl Ester on Stereocontrol
The tert-butyl ester group in this compound exerts a significant influence on the stereochemical course of cycloaddition reactions primarily through its steric bulk. This large group can effectively block one face of the propiolate, directing the incoming reactant to the opposite, less hindered face.
In Diels-Alder reactions, for example, the tert-butyl group can influence the endo/exo selectivity. While electronic factors (secondary orbital interactions) often favor the endo product, a bulky substituent on the dienophile can create significant steric repulsion in the endo transition state, potentially leading to the formation of the exo product as the major isomer. The balance between these electronic and steric effects determines the final diastereomeric ratio.
Furthermore, the conformational preference of the tert-butyl ester can play a role. The ester group is not freely rotating, and its preferred orientation can create a biased steric environment around the triple bond. This conformational bias can be transmitted through the transition state, leading to a higher degree of stereocontrol. In reactions catalyzed by Lewis acids, the coordination of the catalyst to the carbonyl oxygen can further restrict the conformational freedom of the ester group, amplifying its stereodirecting effect.
Applications As a Versatile Synthetic Building Block
Construction of Diverse Heterocyclic Scaffolds
The propiolate moiety is a key functional group for cycloaddition reactions and other cyclization strategies, enabling the synthesis of a range of heterocyclic compounds.
One of the significant applications of tert-butyl 3-(pyridin-4-yl)propiolate is in the construction of highly functionalized pyridine (B92270) rings. Through a cobalt-catalyzed [2+2+2] cycloaddition reaction, it can be combined with other alkynes and nitriles. This process allows for the regioselective formation of complex, polysubstituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The reaction capitalizes on the ability of the propiolate to act as a two-carbon component in the assembly of the new aromatic ring.
While the propiolate structure is theoretically amenable to reactions that form five-membered heterocycles, such as pyrroles and pyrazoles, specific applications of this compound in these syntheses are not extensively documented in current scientific literature. The synthesis of pyrazoles, for instance, would typically involve a reaction with a hydrazine (B178648) derivative, and pyrrole (B145914) synthesis could be envisioned through various multi-component reactions. However, detailed research findings focusing on this specific reagent for these purposes are limited.
This compound has proven to be a valuable reactant in the synthesis of fused nitrogen-containing heterocyclic systems. A notable example is its use in 1,3-dipolar cycloaddition reactions with pyridinium (B92312) ylides. This reaction provides an efficient pathway to construct the indolizine (B1195054) scaffold, a core structure found in various natural products and biologically active compounds. In this transformation, the propiolate acts as a dipolarophile, reacting with the ylide to form the fused bicyclic system.
| Reaction Type | Reactant | Resulting Fused System |
| 1,3-Dipolar Cycloaddition | Pyridinium Ylide | Indolizine |
Intermediate in Complex Organic Molecule Synthesis
Beyond the direct synthesis of heterocyclic cores, this compound can serve as an intermediate in the assembly of more intricate molecular structures.
The heterocyclic systems synthesized from this compound, such as substituted pyridines and indolizines, are foundational structures for numerous alkaloids. While this compound is a precursor to these important scaffolds, its direct application as a key intermediate in the total synthesis of specific, complex alkaloids is not a major focus of published research. The potential exists for these derivatives to be further elaborated into alkaloid targets, but dedicated studies are not widely reported.
The synthesis of non-natural or modified amino acids is a crucial area of research, particularly for peptide and protein chemistry. The activated alkyne in this compound could potentially undergo reactions like aza-Michael additions with amino groups to form precursors to modified amino acids. However, specific and detailed research findings demonstrating the utility of this compound for the direct formation of modified amino acid derivatives are not prominently featured in the scientific literature.
Precursor for Advanced Organic Materials and Ligands
The reactivity of the propiolate (alkyne) functionality and the coordinating ability of the pyridine nitrogen atom make this compound a valuable starting material for a variety of advanced materials and ligands. Researchers have begun to harness these features to construct intricate molecular architectures.
One of the key applications of this compound lies in its ability to participate in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.nettcichemicals.commdpi.comorganic-chemistry.org This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which can act as stable linkers in the construction of larger molecular assemblies. tcichemicals.com The resulting triazole-pyridine structures are of significant interest in materials science and coordination chemistry.
The pyridine moiety of this compound can act as a coordinating site for metal ions, making it a precursor for novel ligands. Pyridinooxazoline (PyOx) ligands, for example, are a class of bidentate dinitrogen ligands that have found extensive use in asymmetric catalysis. nih.gov While not directly synthesized from this compound in the cited research, the underlying pyridine chemistry is highly relevant. The development of efficient routes to such ligands is an active area of research. nih.gov
The alkyne group also allows for the synthesis of highly substituted pyridine derivatives through various C-H activation and annulation reactions. These reactions can lead to the formation of complex heterocyclic systems that are prevalent in pharmaceuticals and functional materials.
Furthermore, the principles of supramolecular chemistry can be applied to derivatives of this compound. The pyridine ring can participate in hydrogen bonding and metal coordination, driving the self-assembly of well-defined nanostructures. rsc.org This bottom-up approach is crucial for the development of new functional materials with tailored properties.
Below are tables summarizing the potential of this compound in the synthesis of advanced materials and ligands, based on the reactivity of its core structure.
Table 1: Potential Applications in Advanced Organic Materials
| Material Type | Synthetic Strategy | Key Functional Group Utilized | Potential Properties & Applications |
| Polytriazoles | Click Chemistry (CuAAC) | Propiolate | Thermally stable polymers, coatings, functional plastics |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Pyridine and carboxylate (after deprotection) | Gas storage, catalysis, sensing |
| Supramolecular Assemblies | Self-assembly driven by non-covalent interactions | Pyridine | Smart materials, drug delivery systems |
Table 2: Potential Applications in Ligand Synthesis
| Ligand Class | Synthetic Approach | Coordination Sites | Potential Catalytic Applications |
| Pyridine-Triazole Ligands | Click Chemistry (CuAAC) | Pyridine nitrogen, Triazole nitrogens | Cross-coupling reactions, asymmetric catalysis |
| Polydentate Pyridine-Based Ligands | Multi-step synthesis involving alkyne modification | Pyridine nitrogen and other introduced donor atoms | Oxidation catalysis, polymerization |
| Chiral Pyridinooxazoline (PyOx) Analogs | Multi-step synthesis | Pyridine nitrogen, Oxazoline nitrogen | Asymmetric conjugate addition, enantioselective catalysis |
While direct and extensive research on this compound as a precursor is still an evolving field, the foundational chemical principles and the demonstrated utility of its core functionalities in related systems strongly suggest its significant potential. Future research will likely see the development of novel materials and ligands with unique properties, all stemming from this versatile synthetic building block.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A complete NMR analysis of tert-Butyl 3-(pyridin-4-yl)propiolate would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For This compound , the expected proton signals would be:
tert-Butyl Group: A sharp singlet in the upfield region (typically around δ 1.5 ppm) integrating to nine protons, corresponding to the chemically equivalent methyl groups of the tert-butyl ester.
Pyridyl Protons: The pyridine (B92270) ring contains two sets of chemically distinct aromatic protons. The protons ortho to the nitrogen atom (at the 2 and 6 positions) are expected to appear as a doublet downfield (typically δ 8.6-8.8 ppm) due to the deshielding effect of the electronegative nitrogen. The protons meta to the nitrogen (at the 3 and 5 positions) would appear as another doublet slightly upfield from the ortho protons (typically δ 7.3-7.5 ppm). The coupling between these adjacent protons would result in a characteristic AX system or a more complex pattern if second-order effects are present.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For This compound , the following signals are anticipated:
tert-Butyl Group: Two distinct signals are expected for the tert-butyl group: one for the quaternary carbon (typically around δ 80-85 ppm) and another for the three equivalent methyl carbons (typically around δ 25-30 ppm).
Ester Carbonyl: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 150-155 ppm.
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne would appear in the region of δ 80-90 ppm. The carbon attached to the pyridine ring will be slightly more deshielded than the one adjacent to the carbonyl group.
Pyridyl Carbons: The pyridine ring will show three distinct signals: one for the carbon atom attached to the alkyne (ipso-carbon), and two for the ortho and meta carbons, with the ortho carbons being the most deshielded due to their proximity to the nitrogen atom.
Heteronuclear Correlation (e.g., HSQC, HMBC) for Connectivity Determination
To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the pyridyl proton signals to their corresponding carbon atoms and the tert-butyl protons to the methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for This compound would include:
Correlations from the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon.
Correlations from the pyridyl protons to the adjacent and more distant carbons within the pyridine ring, as well as to the alkynyl carbons, confirming the attachment of the propiolate group to the pyridine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound. For This compound (C₁₂H₁₃NO₂), the expected exact mass would be approximately 203.0946 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include:
Loss of the tert-butyl group ([M - C₄H₉]⁺) as a stable tert-butyl cation.
Loss of isobutylene (B52900) ([M - C₄H₈]⁺) via a McLafferty-type rearrangement.
Cleavage of the ester group, leading to fragments corresponding to the pyridylpropioloyl cation and the tert-butoxy (B1229062) radical.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of This compound would be expected to show the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡C Stretch (Alkyne) | ~2200-2250 |
| C=O Stretch (Ester) | ~1710-1730 |
| C-O Stretch (Ester) | ~1150-1250 |
| C=N and C=C Stretch (Pyridine Ring) | ~1580-1610 and ~1400-1500 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
X-ray Crystallography for Solid-State Structure and Stereochemistry
Should This compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this achiral molecule, X-ray crystallography would confirm the planar geometry of the pyridine ring and the linear nature of the alkyne, as well as the conformation of the tert-butyl ester group in the crystal lattice.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of tert-butyl 3-(pyridin-4-yl)propiolate. These calculations can map the electron density distribution, identify molecular orbitals, and predict spectroscopic properties. ijcce.ac.irnih.gov
The electronic landscape of this compound is characterized by a distinct distribution of charge due to the presence of the electron-withdrawing pyridin-4-yl group and the electron-donating (via hyperconjugation) and sterically bulky tert-butyl group. The nitrogen atom in the pyridine (B92270) ring acts as a significant electron sink, polarizing the molecule. The propiolate linker, with its triple bond, provides a region of high electron density.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne and the pyridine ring, while the LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.
Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or orange) are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the pyridine ring and the carbonyl carbon, highlighting their electrophilic nature.
Below is a hypothetical table of calculated electronic properties based on DFT computations for similar pyridinyl compounds. researchgate.netnih.gov
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical charge distribution. |
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a powerful tool for exploring potential reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway. researchgate.net
For instance, in a potential nucleophilic addition to the alkyne, computational models can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. The model can also predict the regioselectivity of the addition, i.e., whether the nucleophile will attack the carbon atom closer to the pyridine ring or the one closer to the ester group.
Consider a hypothetical reaction, such as a Michael addition. Computational modeling could elucidate the following:
Transition State Geometries: The three-dimensional arrangement of atoms at the peak of the reaction energy barrier.
Activation Energies: The energy required to reach the transition state, which correlates with the reaction rate.
Reaction Intermediates: The presence of any stable or quasi-stable species formed during the reaction.
This table illustrates hypothetical activation energies for different mechanistic pathways of a reaction involving a propiolate ester. researchgate.net
| Mechanistic Pathway | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |
| Concerted [3+2] Cycloaddition | N/A (single transition state) | 25 |
| Stepwise Nucleophilic Attack (Path A) | Zwitterionic intermediate | 30 |
| Stepwise Nucleophilic Attack (Path B) | Carbanionic intermediate | 28 |
Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group
The conformational flexibility of this compound is largely influenced by the rotation around the single bonds, particularly the C-O bond of the ester group. The bulky tert-butyl group plays a crucial role in dictating the preferred conformations due to steric hindrance. libretexts.orgwikipedia.org
Conformational analysis can be performed by systematically rotating the dihedral angles and calculating the corresponding energies. nih.gov The results would likely show that the molecule preferentially adopts conformations that minimize steric clash between the tert-butyl group and the rest of the molecule. This steric hindrance can significantly impact the molecule's ability to interact with other molecules or to arrange itself in a crystal lattice. wikipedia.org
The tert-butyl group, with its large spatial footprint, can shield the ester carbonyl group from nucleophilic attack. numberanalytics.com This steric protection can influence the reactivity and selectivity of reactions targeting this functional group. masterorganicchemistry.comchemrxiv.org The presence of this bulky group can direct incoming reactants to less hindered parts of the molecule, such as the pyridine ring or the alkyne. numberanalytics.com
The following table presents hypothetical relative energies for different conformers of this compound.
| Conformer | Dihedral Angle (Py-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 0.0 | 75 |
| Syn-periplanar | 0° | 5.0 | 5 |
| Gauche | ±60° | 2.5 | 20 |
Prediction of Reactivity and Selectivity Profiles
By integrating the insights from electronic structure calculations, mechanistic modeling, and conformational analysis, a comprehensive reactivity and selectivity profile for this compound can be predicted.
Reactivity: The molecule possesses several reactive sites:
Pyridine Nitrogen: A nucleophilic and basic site, prone to protonation or alkylation.
Alkyne: An electrophilic site susceptible to nucleophilic addition and a potential partner in cycloaddition reactions.
Ester Carbonyl: An electrophilic center that can undergo nucleophilic acyl substitution, though it is sterically hindered by the tert-butyl group. libretexts.org
Selectivity: Computational models can predict the selectivity of various reactions:
Regioselectivity: In addition reactions to the alkyne, the models can predict which of the two sp-hybridized carbons is more likely to be attacked. This is influenced by both electronic (charge distribution) and steric factors.
Chemoselectivity: In the presence of multiple reactive sites, computations can help predict which site will react preferentially with a given reagent. For example, a "hard" nucleophile might favor the carbonyl carbon, while a "soft" nucleophile might prefer the alkyne.
Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can predict the most likely stereochemical outcome by comparing the energies of the different transition states.
This table provides a predicted reactivity profile based on computational analysis.
| Reactive Site | Predicted Reaction Type | Controlling Factors |
| Pyridine Nitrogen | Protonation, Lewis Acid Coordination | Electronic (Basicity) |
| Alkyne (β-carbon) | Nucleophilic Addition | Electronic (LUMO localization) and Steric |
| Alkyne (α-carbon) | Nucleophilic Addition | Electronic (less favored) |
| Ester Carbonyl | Nucleophilic Acyl Substitution | Steric Hindrance (high barrier) |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | 42–69% | |
| Temperature | 60–80°C | - | |
| Purification | Hexane:EtOAc (3:1 to 1:2) | - |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry and ester functionality. Pyridin-4-yl protons appear as doublets (δ 8.5–8.7 ppm), while the tert-butyl group resonates as a singlet (δ 1.3–1.5 ppm) .
- HRMS/ESI-MS: Validate molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- FT-IR: Identify carbonyl (C=O, ~1720 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
Note: For diastereomers or rotamers (e.g., phosphonate analogs), use variable-temperature ³¹P NMR to resolve splitting .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respirators if handling powders .
- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from rotameric mixtures or solvent effects. Strategies include:
- Dynamic NMR: Perform VT-NMR (e.g., –40°C to 50°C) to coalesce split signals .
- Computational validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Alternative ionization methods: Use MALDI-TOF instead of ESI-MS to reduce fragmentation artifacts .
Advanced: What computational methods predict the reactivity of the alkyne moiety in further functionalization?
Methodological Answer:
- DFT calculations: Optimize geometry at the M06-2X/def2-TZVP level to assess frontier molecular orbitals (FMOs). The HOMO of the alkyne indicates susceptibility to electrophilic attack .
- Molecular docking: Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to predict regioselectivity in cross-coupling .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Method | Reference |
|---|---|---|
| Basis set | def2-TZVP | |
| Solvent model | SMD (THF) | |
| Software | Gaussian 16, ORCA |
Advanced: How can regioselective functionalization of the pyridine ring be achieved?
Methodological Answer:
- Directing groups: Introduce temporary groups (e.g., Boc-protected amines) to steer C–H activation at the 2- or 4-position .
- Microwave-assisted synthesis: Enhance selectivity in halogenation (e.g., 3-iodo derivatives) via controlled heating .
- Protection/deprotection: Use tert-butyl esters as transient protecting groups for sequential functionalization .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stabilizers: Add 1–2% hydroquinone to inhibit alkyne polymerization .
- Lyophilization: Convert to a stable solid form under vacuum (0.1 mbar, –50°C) .
- Quality monitoring: Perform quarterly HPLC-UV (λ = 254 nm) to assess purity degradation .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric replacement: Substitute pyridin-4-yl with pyrimidine or quinoline rings while retaining the propiolate backbone .
- Fragment-based design: Use X-ray crystallography (if available) to identify key hydrogen-bonding interactions .
- Click chemistry: Attach triazole or tetrazole moieties via CuAAC reactions for functional diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
